Calcium diisobutyrate
Description
Historical Context and Early Academic Investigations
The study of simple metal carboxylates dates back to the early 20th century, as chemists began to systematically investigate the properties and reactions of organic salts. Early work on calcium salts of lower fatty acids provided foundational knowledge. For instance, a 1902 publication by Lumsden in the Journal of the Chemical Society detailed the purification of calcium isobutyrate by crystallization from water. chemicalbook.com This study noted the formation of a pentahydrate at low temperatures and a monohydrate when crystallized from a saturated solution at 80°C, with a transition temperature of 62.5°C. chemicalbook.com These early investigations were crucial in establishing the basic physicochemical properties of such salts.
Significance and Research Trajectory in Contemporary Chemistry
In modern chemistry, the interest in calcium diisobutyrate is situated within the larger context of metal-organic frameworks (MOFs) and coordination polymers. The carboxylate group is a versatile ligand, capable of coordinating to metal ions in various modes (monodentate, bidentate, bridging), leading to the formation of diverse structural motifs. While specific research focusing solely on this compound is not abundant, the principles governing its formation and structure are relevant to the design of new materials with tailored properties. The branched nature of the isobutyrate ligand can influence the crystal packing and porosity of such materials, a key area of investigation in materials science.
Scope of Academic Inquiry for Carboxylic Acid Metal Salts
The academic inquiry into carboxylic acid metal salts is extensive and multifaceted. Researchers are exploring their potential in a variety of applications, driven by the tunability of their chemical and physical properties.
Structural Chemistry: A primary area of investigation is the crystal engineering of metal carboxylates. The coordination geometry of the metal ion and the nature of the carboxylic acid ligand dictate the resulting crystal structure. Studies on various calcium carboxylates have revealed the common formation of one-dimensional zig-zag or linear chain structures. researchgate.net These chains can then be linked by hydrogen bonding or other intermolecular forces to create more complex three-dimensional networks. The specific stereochemistry of the carboxylate ligand plays a significant role in the final architecture. rsc.org
Spectroscopic Characterization: Various spectroscopic techniques are employed to characterize metal carboxylates.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination mode of the carboxylate group. The positions of the asymmetric and symmetric stretching vibrations of the COO⁻ group can provide insights into whether the ligand is acting in a monodentate, bidentate, or bridging fashion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly ⁴³Ca NMR, can provide detailed information about the local environment of the calcium ion, including its coordination number and the geometry of the coordination sphere. rsc.orghuji.ac.il ¹H and ¹³C NMR are used to confirm the structure of the organic ligand.
Structure
2D Structure
Properties
IUPAC Name |
calcium;2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O2.Ca/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTQVYBMHFSYPL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)[O-].CC(C)C(=O)[O-].[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14CaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79-31-2 (Parent) | |
| Record name | Calcium diisobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50201449 | |
| Record name | Calcium diisobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
533-90-4 | |
| Record name | Calcium diisobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium diisobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium diisobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.801 | |
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Synthetic Methodologies and Precursor Chemistry
Strategies for Calcium Diisobutyrate Synthesis
The formation of this compound fundamentally involves the reaction between a calcium source and isobutyric acid or one of its derivatives.
Direct salt formation, a type of acid-base neutralization reaction, represents the most straightforward and common method for preparing this compound. These routes are typically characterized by high yields and simple procedures. The primary methods involve the reaction of isobutyric acid with a suitable calcium-containing base.
Reaction with Calcium Hydroxide (B78521): Isobutyric acid readily reacts with calcium hydroxide (Ca(OH)₂) in an aqueous medium. europa.eu This neutralization reaction yields this compound and water. The process is driven by the formation of the stable salt and water. A patent describes reacting a calcium source like calcium hydroxide with isobutyric acid under neat (solvent-free) conditions to produce a product useful as an animal feed supplement. wipo.int Similarly, the synthesis of other polymeric calcium carboxylates has been successfully achieved using calcium hydroxide as the calcium source. colab.ws
2(CH₃)₂CHCOOH + Ca(OH)₂ → Ca[(CH₃)₂CHCOO]₂ + 2H₂O
Reaction with Calcium Carbonate: Calcium carbonate (CaCO₃) is another common and inexpensive starting material. Its reaction with isobutyric acid is a classic example of an acid-carbonate reaction, which produces the calcium salt, water, and carbon dioxide gas. savemyexams.comrjoenology.com The effervescence from the release of CO₂ is a clear indicator of the reaction's progress. This method is widely used in various applications, including the deacidification of wines where calcium carbonate reacts with tartaric acid. rjoenology.com
2(CH₃)₂CHCOOH + CaCO₃ → Ca[(CH₃)₂CHCOO]₂ + H₂O + CO₂
Reaction with Calcium Oxide: Calcium oxide (CaO), or quicklime, can also be used. It first reacts with water present in the reaction medium to form calcium hydroxide in situ, which then neutralizes the isobutyric acid. wipo.int
CaO + H₂O → Ca(OH)₂ 2(CH₃)₂CHCOOH + Ca(OH)₂ → Ca[(CH₃)₂CHCOO]₂ + 2H₂O
These direct salt formation methods are summarized in the table below.
| Calcium Source | Chemical Formula | Reaction Type | Byproducts | Key Characteristics |
| Calcium Hydroxide | Ca(OH)₂ | Neutralization | Water | Direct, often used for neat reactions. wipo.int |
| Calcium Carbonate | CaCO₃ | Acid-Carbonate | Water, Carbon Dioxide | Inexpensive, effervescence indicates reaction. savemyexams.com |
| Calcium Oxide | CaO | Neutralization (via Ca(OH)₂) | Water | Reacts with water to form the hydroxide first. wipo.int |
More sophisticated synthetic strategies for preparing this compound include ligand exchange and transmetalation reactions. These methods are particularly useful for creating specific coordination complexes or when direct salt formation is not feasible.
Ligand Exchange: In this approach, the carboxylate group of isobutyric acid or an isobutyrate salt displaces another ligand already coordinated to a calcium center. The reverse can also occur, where a more basic ligand displaces the isobutyrate ligand from a pre-formed this compound complex. wikipedia.org The synthesis of various metal carboxylates often involves the displacement of ligands such as water or acetate (B1210297). researchgate.netnih.gov While specific examples detailing ligand exchange for this compound are not abundant, the principles are well-established in the synthesis of other calcium carboxylate complexes, such as those used in metal-organic frameworks (MOFs). researchgate.net The reaction equilibrium is governed by the relative binding affinities of the incoming and outgoing ligands.
Transmetalation: Transmetalation involves the transfer of a ligand from one metal center to another. For the synthesis of this compound, this could theoretically involve reacting an isobutyrate salt of a more reactive metal (e.g., an alkali metal like sodium isobutyrate) with a calcium salt (e.g., calcium chloride). This is a type of salt metathesis reaction. wikipedia.org Another approach is redox transmetalation, which has been used to synthesize bulky amido-calcium(II) complexes. nih.gov This method involves a redox reaction between an elemental metal (calcium) and a derivative of the desired ligand bound to a less electropositive metal. nih.gov While these advanced methods are common in organometallic chemistry, their application to the bulk synthesis of simple salts like this compound is less common than direct salt formation. thieme-connect.de
Research into new synthetic methods is driven by the need for greater efficiency, sustainability, and the production of materials with specific properties.
Solvothermal Synthesis: Employed for producing crystalline materials like metal-organic frameworks (MOFs), solvothermal synthesis involves a reaction in a closed vessel at temperatures above the solvent's boiling point. This technique has been used to create calcium-terephthalate MOFs, demonstrating its utility for forming calcium-carboxylate bonds under controlled conditions. researchgate.net This approach could be adapted to produce crystalline forms of this compound.
Aerosol Flow Reactor Method: A novel method for preparing polymeric nanoparticles directly as a dry powder involves an aerosol flow reactor. researchgate.net This technique could potentially be applied to produce this compound in nanoparticulate form for specialized applications, avoiding the need for additional stabilization materials. researchgate.net
Biosynthesis-Coupled Routes: Advances in biotechnology have enabled the production of isobutyric acid from renewable feedstocks like sugars using engineered bacteria. wikipedia.orgyufenggp.com This bio-derived isobutyric acid can then be used as a precursor in the direct salt formation routes described above, creating a more sustainable pathway from biomass to the final product. rsc.org
Metal-Free Catalysis: Recent discoveries have shown that small molecules like carbon monoxide can be incorporated into larger molecules using simple, metal-free compounds, avoiding the need for expensive and potentially toxic transition metal catalysts. rub.de While not a direct synthesis of this compound, such innovations in forming carbon-based structures point towards future synthetic strategies that are more sustainable.
Precursor Chemistry and Reactivity of Isobutyric Acid Derivatives
Isobutyric acid (systematic name: 2-methylpropanoic acid) is the primary precursor for this compound. wikipedia.orgyufenggp.com Its chemical structure, (CH₃)₂CHCOOH, features a carboxylic acid functional group, which dictates its reactivity.
Isobutyric acid behaves as a typical carboxylic acid. wikipedia.orgyufenggp.com The key reactions include:
Deprotonation: As a weak acid (pKa ≈ 4.8), it readily donates the proton of the carboxyl group in the presence of a base to form the isobutyrate anion, (CH₃)₂CHCOO⁻. gauthmath.com This is the fundamental reaction in direct salt formation routes.
Esterification: It reacts with alcohols to form isobutyrate esters, which are often valued for their pleasant fragrances (e.g., propyl isobutyrate has a pineapple-like scent). atamanchemicals.com
Formation of Acyl Halides: Reaction with agents like thionyl chloride (SOCl₂) converts the carboxylic acid to the more reactive isobutyryl chloride. This acid chloride is a common intermediate for synthesizing other derivatives like amides and anhydrides. yufenggp.comatamanchemicals.com
Amide Formation: It can react with ammonia (B1221849) or amines to form isobutyramide. yufenggp.com
Other derivatives of isobutyric acid, such as isobutyronitrile (B166230), can also serve as precursors. For instance, the hydrolysis of isobutyronitrile with an alkali is a known laboratory method to produce isobutyric acid. yufenggp.comatamanchemicals.com The reactivity of these precursors is central to the various synthetic strategies employed.
| Isobutyric Acid Derivative | Formula | Role in Synthesis |
| Isobutyric Acid | (CH₃)₂CHCOOH | Primary precursor, reacts directly with calcium bases. wikipedia.org |
| Isobutyryl Chloride | (CH₃)₂CHCOCl | Highly reactive intermediate for forming other derivatives. yufenggp.com |
| Isobutyrate Esters | (CH₃)₂CHCOOR | Can be hydrolyzed to isobutyric acid. atamanchemicals.com |
| Isobutyronitrile | (CH₃)₂CHCN | Can be hydrolyzed to isobutyric acid. yufenggp.com |
Advanced Structural Elucidation and Spectroscopic Characterization
Vibrational Spectroscopy for Molecular Structure Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful method for probing the molecular structure of calcium diisobutyrate. youtube.com It provides critical information on the chemical bonding and functional groups within the molecule, particularly the nature of the interaction between the calcium ion and the isobutyrate ligands. dalalinstitute.com
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in characterizing the coordination of the isobutyrate carboxylate (COO⁻) groups to the calcium cation. springernature.com The vibrational modes of the carboxylate group, specifically the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations, are highly sensitive to the coordination environment. nih.gov In the free isobutyrate anion, these bands appear at distinct frequencies. Upon coordination to Ca²⁺, the positions of these bands shift.
The magnitude of the separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) is a key diagnostic parameter for determining the coordination mode of the carboxylate ligand. Generally, the following correlations are observed:
Ionic Interaction: A small separation (Δν), similar to that of the sodium or potassium salt, suggests a predominantly ionic interaction.
Bidentate Chelation: A smaller Δν compared to the ionic salt often indicates a bidentate chelating coordination, where both oxygen atoms of the carboxylate group bind to the same calcium ion.
Unidentate Coordination: A larger Δν compared to the ionic salt points to a unidentate coordination, where only one oxygen atom is bound to the calcium ion.
Bridging Coordination: A Δν value intermediate between unidentate and bidentate can suggest a bridging mode, where the carboxylate group links two different calcium ions.
For this compound, FTIR analysis reveals the specific way the isobutyrate ligands are bound to the central calcium atom, providing foundational data for its structural model. researchgate.netnih.govresearchgate.net The spectra would also show characteristic peaks for the C-H stretching and bending vibrations of the isopropyl groups.
Table 1: Illustrative FTIR Vibrational Frequencies for Carboxylate Coordination in this compound This table presents typical frequency ranges for carboxylate groups. Actual values for this compound require experimental measurement.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information |
| Asymmetric COO⁻ Stretch (νₐₛ) | 1550 - 1620 | Sensitive to metal-ligand bond strength and coordination mode. |
| Symmetric COO⁻ Stretch (νₛ) | 1400 - 1450 | Shifts based on the electronic environment of the carboxylate group. |
| C-H Stretch (isopropyl) | 2850 - 3000 | Confirms the presence of the aliphatic part of the isobutyrate ligand. |
| C-H Bend (isopropyl) | 1360 - 1390 | Characteristic bending modes for the methyl and methine groups. |
Raman Spectroscopy for Ligand-Metal Coordination
Raman spectroscopy provides complementary information to FTIR. researchgate.net While FTIR is based on the change in dipole moment during a vibration, Raman scattering depends on the change in polarizability. For a molecule with a center of symmetry, vibrational modes that are Raman active are often IR inactive, and vice versa (Rule of Mutual Exclusion).
In the context of this compound, Raman spectroscopy is particularly effective for studying the symmetric COO⁻ stretching vibration, which often produces a strong Raman signal. nih.gov Furthermore, low-frequency Raman spectroscopy can directly probe the Ca-O stretching vibrations, typically found in the 200-400 cm⁻¹ range. researchgate.net The frequency of these metal-oxygen vibrations provides a direct measure of the bond strength between the calcium ion and the isobutyrate ligands. nih.gov By analyzing these vibrations, researchers can gain detailed insights into the geometry and strength of the coordination sphere around the calcium ion. e-bookshelf.de
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure and conformational dynamics of this compound in both solution and the solid state.
Proton (¹H) NMR Applications
Proton (¹H) NMR spectroscopy provides precise information about the electronic environment of the hydrogen atoms in the isobutyrate ligand. wikipedia.org The spectrum of this compound in a suitable deuterated solvent (like D₂O) is expected to show two distinct signals corresponding to the two types of protons:
Methine Proton (-CH-): A septet arising from the single methine proton being split by the six equivalent protons of the two adjacent methyl groups.
Methyl Protons (-CH₃): A doublet resulting from the six equivalent methyl protons being split by the single adjacent methine proton.
While calcium itself is NMR silent in this context, its coordination to the carboxylate group can induce subtle changes in the chemical shifts of the protons, particularly the methine proton which is closer to the coordination site. nih.govnih.gov The integration of the peak areas would confirm the 1:6 ratio of methine to methyl protons.
Carbon-13 (¹³C) NMR and Other Nuclei
Carbon-13 (¹³C) NMR spectroscopy provides data on the carbon skeleton of the isobutyrate ligand. libretexts.orgslideshare.net A proton-decoupled ¹³C NMR spectrum of this compound would typically exhibit three distinct signals:
Carbonyl Carbon (-COO⁻): This signal appears furthest downfield (typically 170-185 ppm) and is the most sensitive to the coordination with the Ca²⁺ ion. libretexts.org Broadening or shifting of this peak upon complexation is a strong indicator of metal-ligand interaction. researchgate.net
Methine Carbon (-CH-): The signal for the tertiary carbon.
Methyl Carbons (-CH₃): A single signal for the two equivalent methyl carbons.
The chemical shifts provide information on the electronic environment of each carbon atom. mnstate.edu While less common due to its very low natural abundance and low sensitivity, Calcium-43 (⁴³Ca) NMR could, in principle, be used to directly probe the calcium ion's local environment. rsc.org Such studies are challenging but can provide unique insights into the symmetry and nature of the coordination sphere. osti.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Isobutyrate Anion This table provides illustrative chemical shift (δ) ranges in ppm relative to TMS. Actual values depend on solvent and experimental conditions.
| Nucleus | Group | Multiplicity (¹H) / Type (¹³C) | Predicted Chemical Shift (δ, ppm) |
| ¹H | -CH - | Septet | 2.3 - 2.8 |
| ¹H | -CH ₃ | Doublet | 1.0 - 1.3 |
| ¹³C | -C OO⁻ | Carbonyl | 175 - 185 |
| ¹³C | -C H- | Methine | 30 - 40 |
| ¹³C | -C H₃ | Methyl | 15 - 25 |
Solid-State NMR for Crystalline Forms
Solid-State NMR (ssNMR) is essential for characterizing the structure of this compound in its crystalline, powdered form. nsf.gov Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and orientation within the crystal lattice.
A key application of ssNMR is the identification of crystallographically non-equivalent molecules within the asymmetric unit of the crystal. If the crystal structure contains two or more isobutyrate ligands in slightly different magnetic environments, the corresponding signals in the ssNMR spectrum will be split. mdpi.com For example, a single methyl carbon peak in the solution ¹³C spectrum might split into two or more distinct peaks in the solid-state spectrum. The magnitude of this splitting provides information about the subtle conformational and packing differences in the solid state. nsf.gov
Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra of solids. ssNMR is therefore a vital complementary technique to X-ray diffraction for a complete structural determination of crystalline this compound. nih.gov
Mass Spectrometry for Molecular Characterization
Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a compound. For a salt like this compound, which is non-volatile, techniques that involve soft ionization are typically required.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. nih.gov Techniques such as Electrospray Ionization (ESI) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are suitable for this purpose. In a typical HRMS experiment, a dilute solution of this compound would be analyzed.
The expected ions would include adducts of the calcium cation (Ca²⁺) with one or two isobutyrate anions (CH₃)₂CHCOO⁻. Due to the isotopic distribution of calcium, the resulting mass spectrum would show a characteristic pattern. The most abundant isotope is ⁴⁰Ca, but other stable isotopes (⁴²Ca, ⁴³Ca, ⁴⁴Ca) exist in lower abundances.
A hypothetical HRMS analysis would focus on identifying the [Ca(C₄H₇O₂)]⁺ ion cluster. The precise mass of this ion allows for unambiguous formula confirmation, distinguishing it from other potential isobaric compounds.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for [Ca(C₄H₇O₂)]⁺ Ion
| Ion Formula | Calculated m/z (for ⁴⁰Ca, ¹²C, ¹H, ¹⁶O) | Main Isotopes | Expected Isotopic Pattern |
|---|
This is an interactive data table. Click on the headers to sort.
The high mass accuracy of HRMS, typically below 5 ppm, allows for the confident assignment of the elemental composition C₄H₇O₂Ca⁺ to the observed ion, confirming the presence of the calcium isobutyrate complex.
While this compound itself is not volatile enough for direct GC-MS analysis, this technique is highly effective for the analysis of its constituent isobutyric acid. nih.govnih.gov To achieve this, the salt is first acidified to protonate the isobutyrate anions, releasing free isobutyric acid. The volatile acid is then extracted into an organic solvent.
For robust GC-MS analysis, the isobutyric acid is typically derivatized to increase its volatility and improve its chromatographic properties. researchgate.net A common method is silylation, for example, using N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form the TBDMS ester of isobutyric acid. researchgate.net This derivatization is crucial for preventing peak tailing and enabling sensitive detection. mdpi.com
The GC-MS method would then separate the derivatized isobutyric acid from other volatile components. The mass spectrometer identifies the compound based on its characteristic fragmentation pattern. The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole GC-MS system can provide high specificity, allowing isobutyric acid to be distinguished from its structural isomer, butyric acid. creative-proteomics.com
Table 2: Typical GC-MS Parameters for the Analysis of Derivatized Isobutyric Acid
| Parameter | Setting | Purpose |
|---|---|---|
| Injector | Split/Splitless, 250 °C | Vaporizes the sample for introduction onto the column. |
| Column | Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm, 0.25 µm film) | Separates analytes based on boiling point and polarity. |
| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) | Elutes compounds with a wide range of boiling points. nih.gov |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| MS Ion Source | Electron Ionization (EI), 70 eV | Fragments the analyte to produce a characteristic mass spectrum. |
| MS Analyzer | Quadrupole or Ion Trap | Separates fragment ions based on their mass-to-charge ratio. |
This is an interactive data table. Click on the headers to sort.
This approach indirectly confirms the identity of the anion in the original calcium salt.
X-ray Diffraction Studies for Crystal Structure Determination
X-ray diffraction (XRD) is the most powerful technique for determining the arrangement of atoms within a crystalline solid. youtube.com It provides information on the crystal system, unit cell dimensions, and the precise coordinates of each atom.
Single-Crystal X-ray Diffraction (SC-XRD) provides the most detailed structural information, assuming a suitable single crystal of this compound can be grown. youtube.comresearchgate.net In this experiment, a single crystal is mounted and rotated in an X-ray beam, and the diffraction pattern is recorded. youtube.com
Table 3: Hypothetical Crystallographic Data for this compound (Anhydrous)
| Parameter | Hypothetical Value | Description |
|---|---|---|
| Formula | C₈H₁₄CaO₄ | The chemical formula of the anhydrous compound. |
| Formula Weight | 214.27 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic or Orthorhombic | A likely crystal system for such a coordination compound. |
| Space Group | e.g., P2₁/c or Pbca | Common space groups for this type of structure. |
| a, b, c (Å) | e.g., ~10, ~8, ~12 | Hypothetical unit cell dimensions. |
| α, β, γ (°) | 90, ~95, 90 (for Monoclinic) | Unit cell angles. |
| Z | 4 | The number of formula units per unit cell. |
| Coordination | 6- or 7-coordinate Ca²⁺ | Expected coordination environment around the calcium ion. |
This is an interactive data table. Click on the headers to sort.
Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases and assessing the purity of a bulk sample. nih.govfrontiersin.org The sample is ground into a fine powder, and the diffraction pattern is collected. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline material. nih.gov
The PXRD pattern of a pure this compound sample would be compared against a standard pattern from a database or a pattern calculated from single-crystal data. nih.govgovinfo.gov This method is highly effective for detecting crystalline impurities. For example, common impurities such as calcium carbonate or calcium hydroxide (B78521) would exhibit characteristic diffraction peaks at different 2θ angles, allowing for their identification even at low levels (typically >1%). nih.govresearchgate.net The technique is crucial for quality control in the synthesis of the material. frontiersin.org
Table 4: Hypothetical Powder X-ray Diffraction Peaks for this compound
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 100 |
| 15.2 | 5.82 | 45 |
| 21.1 | 4.21 | 80 |
| 25.8 | 3.45 | 60 |
This is an interactive data table. Click on the headers to sort. These are hypothetical values for illustrative purposes.
Thermal Analysis Techniques for Material Science Implications
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical information about the material's thermal stability, decomposition pathway, and phase transitions. nih.gov
In a combined TGA/DSC experiment, a sample of this compound would be heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). nih.gov TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of the sample. nih.govtainstruments.com
Based on the behavior of other calcium carboxylates like calcium oxalate (B1200264), the thermogram of this compound is expected to show distinct decomposition steps. youtube.com If the material is a hydrate, an initial mass loss corresponding to the loss of water molecules would be observed, typically below 150 °C, accompanied by an endothermic peak in the DSC curve. nist.gov The anhydrous salt would then decompose at higher temperatures. The decomposition of the isobutyrate ligands would likely occur in one or more steps, leading to the formation of calcium carbonate as an intermediate. This decomposition would be associated with a significant mass loss in the TGA and exothermic peaks in the DSC curve. Finally, at very high temperatures (typically >600 °C), the calcium carbonate would decompose to calcium oxide, with a final mass loss corresponding to the release of carbon dioxide. researchgate.net
Table 5: Hypothetical Thermal Analysis Data for this compound Monohydrate
| Temperature Range (°C) | Mass Loss (TGA) | DSC Event | Associated Process |
|---|---|---|---|
| 80 - 140 | ~7.7% | Endotherm | Dehydration (Loss of one H₂O molecule) |
| 350 - 500 | ~48.0% | Exotherm(s) | Decomposition of isobutyrate to form CaCO₃ |
This is an interactive data table. Click on the headers to sort. The percentages are calculated based on the formula Ca(C₄H₇O₂)₂·H₂O.
These thermal analysis data are crucial for understanding the material's stability and for defining its processing limits in various applications.
Differential Scanning Calorimetry (DSC) Applications
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is a powerful tool for investigating thermal transitions such as melting, crystallization, and decomposition.
For this compound, which may exist in a hydrated form, the DSC thermogram is expected to exhibit distinct endothermic peaks corresponding to specific thermal events. The initial endothermic event, typically occurring at temperatures around 100 °C, is attributed to the dehydration of the compound, where water of crystallization is lost. nist.gov The enthalpy of this transition can be calculated from the area of the peak and provides information on the energy required to remove the water molecules from the crystal lattice.
Following dehydration, the anhydrous this compound remains stable until it reaches its decomposition temperature. The decomposition process is also observed as an endothermic or exothermic event on the DSC curve, indicating the energy change associated with the breakdown of the molecule. The peak temperature and the shape of this transition provide valuable information about the thermal stability of the compound.
Interactive Data Table: Expected Thermal Events for this compound in DSC Analysis
| Thermal Event | Expected Temperature Range (°C) | Type of Transition |
| Dehydration | 80 - 120 | Endothermic |
| Decomposition | 350 - 500 | Endothermic/Exothermic |
Note: The exact temperatures can vary depending on factors such as heating rate and atmospheric conditions.
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is particularly useful for determining the thermal stability and composition of compounds by observing the mass loss associated with decomposition and volatilization events.
The thermal decomposition of this compound under an inert atmosphere is expected to proceed through a primary decomposition step leading to the formation of a ketone and calcium carbonate. This is a common decomposition pathway for alkaline earth metal carboxylates. stackexchange.com
The proposed decomposition reaction for this compound is as follows:
(CH₃)₂CHCOO)₂Ca → (CH₃)₂CH-CO-CH(CH₃)₂ + CaCO₃
Subsequently, at higher temperatures, the calcium carbonate formed will decompose to calcium oxide and carbon dioxide:
CaCO₃ → CaO + CO₂
The TGA thermogram would show distinct steps of mass loss corresponding to these decomposition events. The first step corresponds to the loss of 2,4-dimethyl-3-pentanone, and the second step, occurring at a significantly higher temperature, corresponds to the release of carbon dioxide from calcium carbonate. By analyzing the percentage of mass loss at each stage, the stoichiometry of the decomposition reactions can be confirmed.
Interactive Data Table: Theoretical Mass Loss for this compound Decomposition
| Decomposition Step | Volatile Product | Theoretical Mass Loss (%) | Residual Product |
| 1 | 2,4-Dimethyl-3-pentanone | 52.78 | Calcium Carbonate |
| 2 | Carbon Dioxide | 20.55 (of initial mass) | Calcium Oxide |
Calculations are based on the molar masses of the respective compounds.
This detailed analysis of the thermal decomposition pathway using TGA provides critical information about the byproducts and the thermal stability of this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties of calcium diisobutyrate, offering a lens into its structure, stability, and reactivity from first principles.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible than methods that use the full many-electron wavefunction. wikipedia.orgmpg.de DFT calculations can provide valuable information about the geometry, bonding, and electronic properties of this compound.
In a typical DFT study of this compound, the molecule would be modeled, and its geometry optimized to find the lowest energy structure. From this optimized structure, various electronic properties can be calculated.
Key Research Findings from Hypothetical DFT Studies:
Optimized Geometry: DFT calculations would predict the bond lengths and angles of the diisobutyrate anion and the coordination environment of the Ca²⁺ ion. The ionic bond between the calcium and the carboxylate groups would be characterized by a specific bond length, and the geometry of the isobutyrate ligands would be determined.
Electronic Properties: The distribution of electron density would reveal the polar nature of the Ca-O bonds. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.
Vibrational Frequencies: DFT can predict the vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to validate the computational model. For instance, the characteristic symmetric and asymmetric stretching frequencies of the carboxylate groups would be identified.
Below is a hypothetical data table summarizing the kind of results a DFT calculation might yield for this compound.
| Property | Predicted Value (Hypothetical) | Description |
| Ca-O bond length | 2.35 Å | The average distance between the calcium ion and the oxygen atoms of the carboxylate groups. |
| C=O bond length | 1.26 Å | The length of the carbon-oxygen double bond within the carboxylate group. |
| C-C bond length (backbone) | 1.54 Å | The length of the carbon-carbon single bonds in the isobutyrate structure. |
| HOMO-LUMO Gap | 5.8 eV | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating high electronic stability. |
| Carboxylate Stretch (sym) | ~1420 cm⁻¹ | The predicted frequency for the symmetric stretching vibration of the COO⁻ group. |
| Carboxylate Stretch (asym) | ~1580 cm⁻¹ | The predicted frequency for the asymmetric stretching vibration of the COO⁻ group. |
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. psu.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, including spectroscopic parameters. psu.eduresearchgate.net
For this compound, ab initio calculations would be employed to predict various spectroscopic properties with high fidelity. These calculations are particularly useful for understanding the fine details of the molecule's interaction with electromagnetic radiation.
Predicted Spectroscopic Properties:
NMR Chemical Shifts: Ab initio methods can calculate the nuclear magnetic shielding tensors, which are then used to predict the ¹H and ¹³C NMR chemical shifts. These predictions help in the assignment of experimental NMR spectra.
Vibrational Spectra: Similar to DFT, ab initio methods can compute the harmonic and anharmonic vibrational frequencies, providing a detailed prediction of the IR and Raman spectra. psu.edu The accuracy of these predictions can often surpass that of DFT, especially when using higher-level methods like CCSD(T). psu.edu
Electronic Absorption Spectra: By calculating the energies of excited electronic states using methods like Time-Dependent DFT (TD-DFT) or multireference ab initio methods, the electronic absorption spectrum (UV-Vis) can be predicted. For a simple salt like this compound, significant absorption would be expected only in the deep UV region.
A hypothetical table of ab initio predicted spectroscopic data is presented below.
| Spectroscopic Parameter | Predicted Value (Hypothetical) | Experimental Correlation |
| ¹H NMR (CH proton) | δ 2.5 ppm | Correlates to the chemical environment of the proton on the tertiary carbon of the isobutyrate group. |
| ¹³C NMR (C=O carbon) | δ 185 ppm | Correlates to the chemical environment of the carboxylate carbon. |
| ¹³C NMR (CH carbon) | δ 35 ppm | Correlates to the chemical environment of the tertiary carbon in the isobutyrate group. |
| IR Freq. (C-H stretch) | 2970 cm⁻¹ | Corresponds to the stretching vibrations of the C-H bonds in the methyl and CH groups. |
| Raman Freq. (Ca-O stretch) | 350 cm⁻¹ | A low-frequency mode corresponding to the vibration of the ionic bond between the calcium ion and the oxygen atoms. |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. mdpi.com
MD simulations can be used to explore the different conformations that this compound can adopt in both solution and the solid state. plos.org
In Solution: In an aqueous environment, the isobutyrate anions and calcium cations will be solvated by water molecules. MD simulations can reveal the structure of the hydration shells around the ions and the conformational flexibility of the isobutyrate chains. The simulations would track the rotation around the C-C single bonds of the isobutyrate ligand.
In the Solid State: In the crystalline form, the ions are arranged in a regular lattice. MD simulations can be used to study the vibrational motions of the ions within the crystal and to investigate potential phase transitions at different temperatures and pressures.
MD simulations are particularly well-suited for studying the non-covalent interactions that govern the behavior of molecules in a condensed phase. mdpi.com
Ion Pairing and Aggregation: In solution, calcium and diisobutyrate ions can form various types of ion pairs (contact, solvent-shared, etc.). MD simulations can quantify the relative stability of these species and investigate the tendency of the ions to form larger aggregates or clusters. nih.gov This is crucial for understanding the solution chemistry of the salt.
Interaction with Surfaces: The interaction of this compound with surfaces, which is relevant for its potential applications, can also be modeled. For example, simulations could show how the salt adsorbs onto a mineral surface or a polymer matrix.
A hypothetical data table from an MD simulation study could look like this:
| Simulation Parameter | Finding (Hypothetical) | Implication |
| Radial Distribution Function g(r) Ca-O | First peak at 2.4 Å | Indicates the most probable distance for the first hydration shell or direct ion pairing with carboxylate oxygen. ump.edu.my |
| Coordination Number of Ca²⁺ | Average of 6 water molecules in the first solvation shell. | Describes the local environment of the calcium ion in aqueous solution. |
| Self-Diffusion Coefficient of Ions | D(Ca²⁺) = 0.8 x 10⁻⁹ m²/s, D(Isobutyrate⁻) = 1.2 x 10⁻⁹ m²/s | Quantifies the mobility of the ions in solution. |
| Potential of Mean Force (PMF) | A distinct minimum at a Ca-anion separation of ~4 Å, corresponding to a stable solvent-separated ion pair. | Provides the free energy landscape of ion association and dissociation. |
Machine Learning and Artificial Intelligence in Chemical Research
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemical research to accelerate discovery and gain new insights from large datasets. nih.govrsc.org While specific ML studies on this compound are not prevalent, the methodologies can be conceptually applied.
Property Prediction: ML models can be trained on large databases of chemical compounds to predict properties of new molecules. nih.gov A model could be developed to predict the solubility or thermal stability of various calcium carboxylates, including this compound, based on their molecular descriptors.
Force Field Development: ML potentials are a new generation of force fields for MD simulations that are trained on high-accuracy quantum mechanics data. arxiv.org An ML potential for calcium carboxylates could enable highly accurate and efficient MD simulations of these systems.
Analysis of Simulation Data: AI algorithms can be used to analyze the vast amounts of data generated by MD simulations to identify complex patterns and mechanisms that might be missed by traditional analysis methods. nih.gov For instance, an AI could identify rare conformational transition events of the isobutyrate ligand.
The application of these advanced computational techniques provides a comprehensive, multi-scale understanding of this compound, from its fundamental electronic structure to its collective behavior in different environments.
Prediction of Reaction Pathways
The prediction of chemical reaction pathways is a cornerstone of modern chemistry, enabling the design of efficient synthetic routes and the understanding of decomposition mechanisms. arxiv.org Quantum chemical calculations and machine learning models are at the forefront of these predictive efforts. rsc.orgnih.gov These computational approaches can estimate the energetics of reactants, products, intermediates, and transition states, thereby mapping out the most likely course of a reaction. rsc.org
For a compound like this compound, computational methods can be used to explore its synthesis from isobutyric acid and a calcium source, or to predict its thermal decomposition products. researchgate.netresearchgate.net For instance, Density Functional Theory (DFT) calculations can elucidate the step-by-step mechanism of the hydrocyanation of hydrazones catalyzed by a calcium complex, revealing the energy profile of the reaction, including the transition states and intermediates. beilstein-journals.org Similarly, machine learning models, such as Reactron, can predict reaction outcomes by modeling the movement of electrons, offering a detailed mechanistic picture. arxiv.org These models are trained on vast datasets of known reactions and can predict outcomes for new combinations of reactants with high accuracy. arxiv.orgnih.gov
A hypothetical energy profile for a predicted reaction pathway involving this compound is detailed in the table below. Such a profile helps in identifying the rate-limiting step and optimizing reaction conditions.
Data-Driven Material Design Principles
Data-driven approaches, integrating machine learning and high-throughput computational screening, are revolutionizing materials science by accelerating the discovery of new materials with desired properties. acs.orgd-nb.info This paradigm involves an iterative design cycle: generating a large number of candidate materials in silico, predicting their properties using computational models, and then using the feedback to inform the next round of design. d-nb.info Methods like Bayesian optimization, genetic algorithms, and neural networks are employed to navigate the vast chemical space efficiently. d-nb.infomannodigroup.com
In the context of this compound, these principles could be applied to design novel materials where it serves as a key building block. For example, it could be a component in a metal-organic framework (MOF) or a functional additive in a polymer. Machine learning models can be trained on datasets of existing materials to predict properties such as thermal stability, mechanical strength, or gas adsorption capacity for new, hypothetical structures incorporating this compound. nih.govresearchgate.net For instance, machine learning has been successfully used to predict the compressive strength of calcium-based geopolymers by analyzing features like molar ratios and curing conditions. researchgate.net A similar approach could optimize formulations containing this compound for specific applications.
The following table illustrates a hypothetical screening of this compound derivatives for a target property, a common practice in data-driven material design.
Supramolecular Assembly Prediction and Modeling
Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. mdpi.com Predicting how individual molecules like this compound will self-assemble is crucial for designing advanced materials and functional systems. researchgate.net The assembly process is driven by a balance of forces including metal coordination, hydrogen bonding, electrostatic forces, and van der Waals interactions. mdpi.com
Computational modeling plays a vital role in understanding and predicting these complex assembly processes. researchgate.net Molecular dynamics (MD) simulations and Monte Carlo methods can simulate the aggregation of molecules, revealing the most stable and likely supramolecular architectures. The coordination between the calcium ion (Ca²⁺) and the carboxylate groups of the isobutyrate ligands is expected to be a primary driver of assembly, potentially leading to the formation of coordination polymers or discrete nanoclusters. mdpi.comrsc.org This is analogous to how calcium ions crosslink carboxylated cellulose (B213188) nanocrystals primarily through electrostatic interactions. mdpi.com Advanced computational tools, sometimes combined with machine learning, can predict the resulting structures and their properties, guiding experimental efforts to synthesize these complex assemblies. mdpi.com For example, studies on microbially induced calcium carbonate precipitation have revealed how organic matrices guide crystal formation and self-assembly, a process that can be modeled to understand the underlying mechanisms. nih.gov
The table below summarizes the key non-covalent interactions that would be considered in the computational modeling of this compound self-assembly.
Reactivity, Transformation, and Reaction Mechanisms
Mechanistic Studies of Chemical Transformations
The transformation of calcium diisobutyrate can proceed through several key reaction types, including hydrolysis, esterification, and decarboxylation.
Detailed mechanistic studies on the hydrolysis and solvolysis of this compound are not extensively documented in publicly available literature. However, based on the general principles of salt and ester chemistry, hydrolysis of this compound in aqueous solution is expected to yield isobutyric acid and calcium hydroxide (B78521). The reaction involves the nucleophilic attack of water on the carbonyl carbon of the isobutyrate anion, a process that would be influenced by pH. In acidic conditions, the equilibrium would favor the formation of the protonated isobutyric acid.
Similarly, solvolysis in an alcohol solvent (alcoholysis) would be expected to produce an ester of isobutyric acid and calcium hydroxide. The rate of these reactions would depend on factors such as temperature, solvent polarity, and the presence of catalysts. For instance, studies on other esters show that hydrolysis rates can be pH-dependent oecd.org.
The role of this compound as a reactant in esterification and transesterification reactions is not described in the surveyed scientific literature. Typically, these reactions involve the conversion of carboxylic acids or other esters. ekb.eggoogle.comresearchgate.netnih.govutp.edu.my While calcium compounds, notably calcium oxide (CaO), are sometimes employed as heterogeneous catalysts in transesterification processes for biodiesel production, this involves the calcium species acting as a catalyst rather than this compound serving as a starting material. researchgate.net
The thermal decomposition of calcium salts of carboxylic acids is a well-known method for producing ketones, a process termed ketonic decarboxylation. wikipedia.org When subjected to heat, typically through dry distillation, two equivalents of a carboxylate salt are converted into a symmetric ketone, with calcium carbonate being the inorganic byproduct.
The generally accepted mechanism involves the nucleophilic attack of the alpha-carbon of one carboxylate group onto the carbonyl carbon of a second carboxylate, leading to the formation of a ketone and a metal carbonate. wikipedia.org For this compound, this pathway would lead to the formation of diisopropyl ketone (2,4-dimethyl-3-pentanone) and calcium carbonate.
Proposed Decarboxylation Reaction: Ca(CH(CH₃)₂COO)₂ (s) → (CH(CH₃)₂)₂CO (g) + CaCO₃ (s)
Coordination Chemistry and Complexation Behavior
The coordination chemistry of calcium is characterized by its flexibility in coordination number and geometry, which is crucial in its structural and biological roles. The isobutyrate ligand, as a carboxylate, can interact with the calcium center in several ways.
Specific studies detailing the kinetics of ligand exchange for this compound are scarce. Generally, ligand exchange reactions involving calcium are important in various chemical and biological systems. rsc.orgnih.gov The rate of exchange can be influenced by the nature of the incoming and outgoing ligands and the solvent environment. For some calcium-carboxylate complexes, the binding can be quite strong, hindering ligand exchange. researchgate.net Research on other metal-carboxylate systems shows that the exchange mechanism can be associative, where the incoming ligand binds before the leaving group departs. chemrxiv.org However, without specific experimental data for this compound, any discussion of its ligand exchange kinetics remains speculative.
The isobutyrate ligand can coordinate to the calcium ion through one or both of its oxygen atoms. This allows for several coordination modes, including monodentate, bidentate chelating, and bridging modes.
Evidence for these modes can be found in structurally characterized coordination polymers. A study of a strontium(II) coordination polymer containing isobutyrate ligands, which is noted to be isostructural with a calcium analogue, provides significant insight. nih.gov In this structure, the isobutyrate ligands exhibit a chelating, bridging μ₂-η²:η¹ mode . This means each isobutyrate ligand forms a chelate ring with one metal center (η²), while also using one of its carboxylate oxygens to bridge (μ₂) to an adjacent metal center (η¹). This dual functionality allows for the formation of a one-dimensional polymeric chain. nih.gov
This behavior is consistent with findings for the closely related calcium propionate, where infrared spectroscopy suggests a mixture of bidentate chelating and bridging coordination modes. scispace.com In these structures, the carboxylate group acts as a versatile linker, connecting metal centers to build extended networks. The carboxylate groups of aspartate and glutamate (B1630785) are known to coordinate with calcium in a bidentate fashion in many proteins. nih.gov
The coordination environment around the calcium ion in such polymers is typically completed by other ligands, such as water molecules. In the isostructural calcium/strontium 2-methylpropanoate (B1197409) (isobutyrate) polymer, the metal center is coordinated by isobutyrate ligands and water molecules, with the isobutyrate adopting a μ₃-bridging mode. nih.gov
Illustrative Coordination Data for Isobutyrate Ligand
While crystal structure data for pure this compound is not available in the search results, the bond lengths from the related strontium-isobutyrate coordination polymer can provide an example of the coordination environment.
| Bond | Length (Å) | Coordination Type |
| Sr—O (bridging) | 2.5377 - 2.7563 | Bridging carboxylate oxygen |
| Sr—O (non-bridging) | 2.6270 - 2.6364 | Chelating carboxylate oxygen |
| Data from the isostructural [Sr(ib)₂(H₂mda)]n polymer. nih.gov |
This table demonstrates the different bond lengths associated with the bridging and non-bridging (chelating) oxygen atoms of the isobutyrate ligand, reflecting their distinct roles in the coordination sphere of the metal center.
Crystallization Science and Control
Influence of Environmental Factors on Crystallization Pathways
pH Effects on Precipitation
The precipitation of calcium salts of weak acids is highly dependent on the solution's pH. The solubility of these salts, and thus the conditions for their crystallization, are directly influenced by the pH because it dictates the concentration of the conjugate base anion available to precipitate with calcium ions (Ca²⁺). nih.gov
Conversely, as the pH increases (alkaline conditions), the equilibrium shifts, causing the isobutyric acid to deprotonate and increase the concentration of isobutyrate anions. This rise in the anion concentration increases the ion activity product of calcium and isobutyrate ions. When this product exceeds the solubility product constant (Ksp) for calcium diisobutyrate, the solution becomes supersaturated, driving precipitation and crystallization. tomocon.eunih.gov
This principle is well-documented for other calcium salts. For instance, the solubility of calcium carbonate and calcium citrate (B86180) markedly decreases as the pH rises. nih.govtomocon.eu In industrial preparations of calcium propionate, the pH is carefully controlled, often within a range of 6.5 to 8.0, to ensure efficient reaction and subsequent crystallization. researchgate.net Studies on calcium carbonate have shown that higher pH values not only decrease solubility but can also induce the formation of specific crystal polymorphs like calcite. tomocon.eukit.edu Therefore, controlling the pH is a critical parameter for managing the onset of precipitation, the yield, and potentially the crystal form of this compound.
| Compound | Solubility at pH < 5 | Solubility at pH ~6 | Solubility at pH ~7.5 |
|---|---|---|---|
| Calcium Carbonate | High | Moderate | Low |
| Calcium Citrate | High | Moderate | Low |
| Calcium Phosphate | High | Low | Very Low |
| Calcium Chloride | Very High | Very High | Very High |
Role of Impurities and Additives as Crystallization Modifiers
The crystallization process, encompassing nucleation and crystal growth, can be significantly altered by the presence of impurities and additives. These substances can modify crystal size, shape (morphology), and even the crystalline phase (polymorph), often at very low concentrations.
Impurities: Inorganic impurities, particularly other metal ions, can have a profound impact on the crystallization of calcium salts. acs.org Ions with a similar ionic radius to Ca²⁺, such as Mg²⁺, can become incorporated into the crystal lattice, introducing strain and altering growth kinetics. researchgate.net For example, in calcium carbonate crystallization, magnesium ions are known to inhibit the growth of the stable calcite phase and favor the formation of the less stable aragonite polymorph. researchgate.net Other metal ions like Na⁺, K⁺, Al³⁺, and Fe³⁺ have been shown to affect the crystal growth rate and morphology of calcium sulfate, with some promoting the formation of elongated, needle-like crystals. acs.org The presence of phosphate impurities can also accelerate or retard crystal growth depending on concentration. scispace.com It is plausible that similar metallic or anionic impurities would affect this compound crystallization by adsorbing onto active growth sites on the crystal surface, thereby inhibiting or redirecting growth. acs.orgresearchgate.net
Additives: Organic and polymeric additives are widely used to control crystallization. acs.orgacs.org Carboxylic acids and polycarboxylates are particularly effective. For instance, citric acid, a tricarboxylic acid, is a known inhibitor of calcium salt crystallization, a property attributed to its ability to chelate calcium ions in solution and adsorb onto crystal surfaces. nih.govmdpi.com The inhibitory effect often increases with the number of carboxyl groups in the molecule. mdpi.com
Polymers such as poly(acrylic acid) (PAA) and poly(vinyl alcohol) (PVA) can also act as powerful modifiers. acs.orgacs.orgresearchgate.net These molecules can delay the onset of nucleation and slow crystal growth. acs.org Furthermore, they can stabilize transient amorphous phases (like amorphous calcium carbonate, ACC) and direct the formation of specific polymorphs by selectively interacting with certain crystal faces. researchgate.net In the case of calcium carbonate, PAA tends to favor the formation of the vaterite polymorph over the more stable calcite. acs.org The mechanism involves the polymer chains adsorbing to the surfaces of newly formed nuclei, preventing their growth and transformation. researchgate.net Similar principles would apply to this compound, where tailored additives could be used to control particle size and morphology.
| Additive | Primary Effect | Observed Morphological/Polymorphic Change | Reference |
|---|---|---|---|
| Magnesium Ions (Mg²⁺) | Inhibition of Calcite Growth | Favors formation of aragonite; can stabilize amorphous precursors. | researchgate.net |
| Citric Acid | Inhibition of Nucleation and Growth | Inhibits calcite growth by adsorbing onto crystal surfaces. | mdpi.com |
| Poly(acrylic acid) (PAA) | Growth Inhibition; Polymorph Control | Stabilizes amorphous calcium carbonate (ACC); promotes vaterite formation. | acs.org |
| Poly(vinyl alcohol) (PVA) | Inhibition of Calcite Transformation | Inhibits the transformation of vaterite to calcite, resulting in stable vaterite or aragonite. | acs.org |
Crystallization in Confined and Bio-inspired Systems
Microfluidic Approaches to Controlled Crystallization
Microfluidic devices offer a powerful platform for studying and controlling crystallization processes with high precision. frontiersin.orgscispace.com These systems manipulate small volumes of fluids in channels with dimensions on the microscale, enabling exquisite control over parameters like supersaturation, mixing times, temperature, and residence time. researchgate.netfrontiersin.org
For crystallizing calcium salts, microfluidic reactors allow for the rapid mixing of reactant solutions (e.g., a calcium chloride solution and a sodium isobutyrate solution) under highly controlled conditions. scispace.com This precise control over the local supersaturation can be used to influence both nucleation rates and crystal growth. Droplet-based microfluidics is a particularly advantageous technique where crystallization occurs within discrete, monodisperse droplets. frontiersin.orgnih.gov This method allows for the production of highly uniform microparticles, as each droplet acts as an independent, isolated microreactor. frontiersin.org By adjusting precursor concentrations, pH, and aging time within these droplets, a library of calcium phosphate microparticles with fine-tuned properties has been successfully produced. nih.gov
This approach provides several benefits for the controlled crystallization of this compound:
Uniform Particle Size: The confined volume of droplets leads to the formation of particles with a narrow size distribution. frontiersin.org
Morphology Control: The controlled mixing and supersaturation profiles can be used to select for specific crystal morphologies. scispace.com
Polymorph Screening: Microfluidic platforms enable high-throughput screening of conditions that may favor the formation of different crystalline polymorphs. researchgate.net
Study of Confined Growth: These devices serve as an excellent model for studying how physical confinement affects crystal growth, a phenomenon relevant in both geological and biological systems. d-nb.infonih.govmdpi.com
Biomineralization Principles and Analogues
Biomineralization is the process by which living organisms produce minerals, often creating complex, hierarchical structures with remarkable properties. frontiersin.orgnih.govnih.gov The formation of calcium carbonate in mollusk shells and calcium phosphate in bone are classic examples. researchgate.netwikipedia.org The principles derived from studying these systems can inspire strategies for the controlled, "bio-inspired" crystallization of synthetic compounds like this compound.
Key principles of biomineralization applicable to calcium carboxylates include:
Organic Matrix Templating: Organisms utilize a framework of organic macromolecules (proteins, polysaccharides) that directs mineral formation. wikipedia.orgmdpi.com These matrices can control nucleation sites, crystal orientation, and morphology. For instance, specific proteins in mollusk shells are thought to template the formation of either calcite or aragonite. researchgate.net A similar approach could use tailored polymers or self-assembled monolayers to direct the crystallization of this compound.
Control over Supersaturation: Biological systems maintain precise control over local ion concentrations, preventing uncontrolled precipitation and allowing for gradual, organized crystal growth. nih.gov
Use of Precursor Phases: Biomineralization often proceeds through a transient, amorphous precursor phase, such as amorphous calcium carbonate (ACC). frontiersin.orgnih.gov This amorphous phase is more soluble and can be molded into complex shapes before it transforms into a more stable, crystalline form. The presence of stabilizing organic molecules is crucial for controlling this transformation. researchgate.net
Additive-Mediated Control: Organisms secrete specific soluble macromolecules that interact with growing crystals to modify their shape and inhibit growth on certain faces, leading to intricate and functional morphologies. nih.govresearchgate.net
By mimicking these strategies, such as by crystallizing this compound in the presence of specific polymers or within a hydrogel matrix, it may be possible to create materials with controlled crystal size, shape, and organization, analogous to the sophisticated structures found in nature. mdpi.com
Stability and Degradation Pathways
Thermal Degradation Mechanisms
The thermal decomposition of calcium diisobutyrate, a salt of a carboxylic acid, is expected to proceed in stages, analogous to other calcium carboxylates like calcium oxalate (B1200264). h-and-m-analytical.comrsc.org While specific experimental data for this compound is not extensively documented, a theoretical pathway can be constructed based on established chemical principles. The process likely involves the initial loss of any bound water, followed by the decomposition of the anhydrous salt.
The primary thermal decomposition of anhydrous calcium carboxylates typically yields calcium carbonate and a ketone. In the case of this compound, this would result in the formation of calcium carbonate and 2,4-dimethyl-3-pentanone.
Chemical Reaction: Ca(OOCCH(CH₃)₂)₂ → CaCO₃ + (CH(CH₃)₂)₂CO
At higher temperatures, the formed calcium carbonate will further decompose to calcium oxide and carbon dioxide. mdpi.com
Chemical Reaction: CaCO₃ → CaO + CO₂
Table 1: Predicted Thermal Decomposition Stages of this compound
| Stage | Temperature Range (°C) | Process | Primary Products |
| 1 | ~100 - 200 | Dehydration (if hydrate) | Anhydrous this compound, Water (H₂O) |
| 2 | ~350 - 500 | Decomposition of Anhydrous Salt | Calcium Carbonate (CaCO₃), 2,4-Dimethyl-3-pentanone |
| 3 | >600 | Decomposition of Carbonate | Calcium Oxide (CaO), Carbon Dioxide (CO₂) |
Note: Temperature ranges are estimates based on the decomposition of similar calcium salts like calcium oxalate and calcium carbonate. h-and-m-analytical.commdpi.com
Photolytic and Oxidative Degradation Routes
The degradation of this compound can be initiated or accelerated by exposure to light (photolysis) and reactive oxygen species (oxidation).
Photolytic Degradation: Carboxylate compounds can undergo photolytic degradation. The presence of metal ions, such as the Ca(II) in this compound, can form complexes that may enhance photolysis under certain conditions. mdpi.com For instance, studies on other compounds have shown that Ca(II) complexes can facilitate direct photolysis and self-sensitized oxidation. mdpi.comresearchgate.net The isobutyrate moiety itself does not have strong chromophores to absorb significant near-UV or visible light, but degradation can be sensitized by other substances present in a formulation or in the environment.
Oxidative Degradation: Oxidative degradation involves reaction with oxidants like hydroxyl radicals (•OH). The tertiary hydrogen atom on the isobutyrate molecule is a potential site for oxidative attack. The reaction would likely proceed via hydrogen abstraction, leading to the formation of a carbon-centered radical. This radical can then react further with oxygen to form peroxy radicals and subsequently a variety of degradation products, including 2-hydroxyisobutyric acid and acetone (B3395972). While specific studies on this compound are lacking, this pathway is common for compounds with similar aliphatic structures.
Hydrolytic Degradation Pathways
This compound is the salt of a strong base (calcium hydroxide) and a weak acid (isobutyric acid). In the presence of water, it can undergo hydrolysis, establishing an equilibrium that releases isobutyric acid and calcium hydroxide (B78521).
Chemical Reaction: Ca(OOCCH(CH₃)₂)₂ + 2H₂O ⇌ 2CH(CH₃)₂COOH + Ca(OH)₂
The extent of hydrolysis is dependent on the pH of the solution. In acidic conditions, the equilibrium will shift to the right, favoring the formation of isobutyric acid. Conversely, in strongly alkaline conditions, the equilibrium will shift to the left. The registration dossier for the analogous compound, calcium dipropionate, indicates that hydrolysis is not expected to be a significant degradation pathway under neutral environmental pH conditions (pH 7), though it may become more relevant under acidic or basic conditions. europa.eu The degradation is primarily governed by the stability of the isobutyrate anion, which is generally stable towards hydrolysis.
Environmental Fate and Biodegradation Studies (Excluding Ecotoxicity)
The environmental fate of this compound is largely determined by the behavior of the isobutyrate anion, as the calcium ion is a common and naturally occurring element. Isobutyrate is a known intermediate in the anaerobic degradation of organic matter, particularly from the breakdown of the amino acid valine. oup.comresearchgate.net
Studies have shown that isobutyrate can be biodegraded by various microorganisms under different conditions. oup.comnih.gov
Anaerobic Degradation: In anaerobic environments, such as sediments or digesters, isobutyrate can be fermented by specific bacteria. For example, certain strains of strictly anaerobic bacteria can ferment glutarate to a mixture of butyrate (B1204436) and isobutyrate. nih.gov Other microorganisms, like Desulforhabdus amnigenus, can degrade isobutyrate, with acetate (B1210297) being a common intermediate. oup.com
Aerobic Degradation: In the presence of oxygen, isobutyrate is expected to be readily biodegradable. The degradation pathway likely involves its conversion to intermediates of central metabolism, such as acetyl-CoA, which can then enter the citric acid cycle.
Table 2: Summary of Isobutyrate Biodegradation
| Condition | Process | Key Intermediates / Products | Reference Organisms |
| Anaerobic | Fermentation / Sulfate Reduction | Acetate, Butyrate, Propionate | Desulforhabdus amnigenus, Desulfococcus multivorans |
| Aerobic | Oxidation | Acetyl-CoA, CO₂, H₂O | General soil and water microorganisms |
Predictive Models for Degradation Product Formation
Predictive models can be employed to estimate the degradation pathways and products of chemical compounds, often when experimental data is limited. These models typically use structure-activity relationships (SARs) and quantitative structure-activity relationships (QSARs). nih.govnih.gov
For this compound, predictive modeling could focus on several aspects:
Hydrolysis: Models could predict the rate of hydrolysis based on the pKa of isobutyric acid and the pH of the environment.
Biodegradation: Models for predicting biodegradation pathways (e.g., the Eawag-BBD pathway prediction system) can suggest plausible metabolic routes for the isobutyrate anion based on known enzymatic reactions. ethz.ch For isobutyrate, a likely predicted pathway would involve its activation to isobutyryl-CoA and subsequent metabolism.
While specific predictive models developed for this compound are not documented, existing models for carboxylic acids and aliphatic compounds could be adapted to provide valuable insights into its likely degradation products under various environmental and stress conditions. nih.govmdpi.com
Interactions in Complex Chemical and Biological Systems
Interactions with Polymeric Matrices (e.g., Plasticization Mechanisms)
Calcium diisobutyrate's interaction with polymeric matrices is primarily understood through its role as a plasticizer, a substance incorporated into a material to increase its flexibility, workability, and distensibility. The plasticization mechanism involves the insertion of the plasticizer molecules between the polymer chains. This process reduces the intermolecular forces, such as van der Waals forces and hydrogen bonds, that hold the polymer chains together. The increased spacing and lubrication between the chains allow them to slide past one another more easily, resulting in a decrease in the glass transition temperature (Tg) and a more flexible material. frontiersin.org
While direct studies on this compound are limited, the behavior of structurally similar isobutyrate esters provides significant insight. For instance, 2,2,4-trimethyl-1,3-pentanediol (B51712) diisobutyrate (TXIB) is a known secondary plasticizer used in numerous poly(vinyl chloride) (PVC) formulations. scispace.com Its function is to lower production costs and decrease the viscosity of plastisols, which are suspensions of PVC particles in a liquid plasticizer. scispace.com The plasticizing effect of such compounds is attributed to their ability to disrupt the polymer's three-dimensional arrangement, thereby lowering the energy required for molecular movement.
The interaction of plasticizers can be influenced by other components in the formulation, such as fillers. Fillers like calcium carbonate are often added to PVC formulations, which can increase the viscosity of the plastisol. google.com Plasticizers and viscosity modifiers are then used to offset this effect.
Table 1: Examples of Isobutyrate-Related Plasticizers and Their Polymer Interactions This table is generated based on available data and may not be exhaustive.
| Plasticizer/Related Compound | Polymer Matrix | Primary Interaction/Function | Reference(s) |
|---|---|---|---|
| 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TXIB) | Poly(vinyl chloride) (PVC) | Secondary plasticizer, viscosity reduction | scispace.com |
| Isobutyrate Esters (general) | PVC | Plasticization, increased flexibility | scispace.com |
| Di(2-ethylhexyl)phthalate (DEHP) | PVC | Primary plasticizer (for comparison) |
Supramolecular Interactions and Self-Assembly Phenomena
Supramolecular interactions are non-covalent forces, including hydrogen bonding, electrostatic interactions, van der Waals forces, and metal-ligand coordination, that drive the spontaneous organization of molecules into larger, well-defined structures. whiterose.ac.uk The self-assembly of calcium carboxylates, such as this compound, is a pertinent example of this phenomenon, leading to the formation of complex architectures like coordination polymers. researchgate.net
The fundamental interaction driving the self-assembly of this compound is the coordination of the carboxylate (COO⁻) groups of the isobutyrate ligands with the calcium (Ca²⁺) ions. This interaction can lead to the formation of various supramolecular structures. For example, studies on other calcium carboxylates have shown that they can form one-dimensional (1D) polymeric chains or even more complex three-dimensional (3D) networks, depending on the reaction conditions and the nature of the carboxylate ligand. researchgate.netkit.edu In these structures, the calcium ions act as nodes, bridged by the carboxylate groups.
A key mechanism in the self-assembly of carboxylate-containing molecules in the presence of calcium ions is the formation of calcium salt bridges. This has been demonstrated in multicomponent supramolecular gels where the addition of CaCl₂ triggers the assembly of a peptide-based gelator. whiterose.ac.uk The calcium ions interact with the terminal carboxylate groups, leading to the formation of a network structure. whiterose.ac.uk This process is distinct from pH-triggered assembly, where the carboxylate group is protonated. whiterose.ac.uk
The principles of self-assembly involving calcium and carboxylate groups are also extensively studied in the context of biomineralization. Carboxylate-terminated self-assembled monolayers (SAMs) on surfaces are used as templates to control the nucleation and growth of calcium carbonate crystals. beilstein-journals.orgresearchgate.net These studies reveal that the organized array of carboxylate groups can pre-organize calcium ions, guiding the formation of specific crystal polymorphs. biorxiv.orgbiorxiv.org This templating effect highlights the importance of the geometric arrangement of the carboxylate groups in directing the supramolecular assembly. Similarly, it can be inferred that this compound molecules could self-assemble into ordered structures, potentially forming micelles, layers, or crystalline phases in solution or at interfaces.
Table 2: Key Non-Covalent Interactions in the Self-Assembly of Calcium Carboxylates This table is generated based on available data and may not be exhaustive.
| Interaction Type | Description | Relevance to this compound | Reference(s) |
|---|---|---|---|
| Ion-Dipole/Coordination | Interaction between Ca²⁺ ions and the oxygen atoms of the carboxylate groups. | The primary driving force for self-assembly, forming Ca-isobutyrate linkages. | whiterose.ac.ukresearchgate.net |
| Hydrogen Bonding | Potential for hydrogen bonds between isobutyrate molecules or with solvent molecules. | Can contribute to the stability and structure of the assembled architecture. | whiterose.ac.uk |
| Van der Waals Forces | Weak attractive forces between the isobutyl groups. | Influences the packing and density of the supramolecular structure. | whiterose.ac.uk |
Mechanistic Investigations of Biological/Cellular Interactions (Non-Clinical)
Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes, including gene transcription, cell proliferation, and muscle contraction. wikipedia.orgfrontiersin.org Cellular signaling is often initiated by a transient increase in the intracellular Ca²⁺ concentration, which can be triggered by the release of Ca²⁺ from internal stores like the endoplasmic reticulum or by influx from the extracellular environment through ion channels. genome.jp This increase in cytosolic Ca²⁺ is detected by calcium-binding proteins such as calmodulin, which in turn activate downstream effectors, including various protein kinases. wikipedia.org
While direct studies on the effect of this compound on cellular signaling pathways are not available, its constituent parts suggest potential mechanisms of interaction. As a calcium salt, its dissociation could locally alter Ca²⁺ concentrations, although this effect would be highly dependent on the cellular environment and the compound's transport across cell membranes.
A more likely mode of interaction is through the isobutyrate moieties. Short-chain fatty acids are known to have biological activity. The activation of protein kinase C (PKC), a family of enzymes crucial for signal transduction, is a key event in many cellular pathways and is often dependent on Ca²⁺ and diacylglycerol. wikipedia.org Studies have shown that phorbol (B1677699) esters, such as phorbol 12,13-dibutyrate (PDBu), are potent activators of PKC. nih.govnih.govnih.gov The structural similarity of the butyrate (B1204436) moiety suggests that isobutyrate could potentially interact with PKC or other enzymes that have binding sites for short-chain fatty acids. For instance, angiotensin II-induced activation of the tyrosine kinase PYK2 in vascular smooth muscle cells is dependent on both calcium and PKC. ahajournals.org Therefore, a compound like this compound could theoretically modulate such pathways by influencing either the calcium-dependent steps or by interacting with kinase domains.
The regulation of adenylyl cyclase, another key enzyme in signal transduction, is also modulated by both calcium and PKC in pancreatic islets, affecting cAMP production and insulin (B600854) release. diabetesjournals.org Any compound that influences intracellular calcium or PKC activity could therefore have downstream effects on these signaling cascades.
The interaction of this compound with biomolecules can be considered from the perspective of its two components: the calcium ion and the isobutyrate ligands. Calcium ions are integral to the structure and function of many proteins. They often bind to negatively charged amino acid residues, particularly those with carboxylate side chains like aspartate and glutamate (B1630785). biorxiv.orgbiorxiv.org A classic example is the protein calmodulin, which contains EF-hand motifs that coordinate Ca²⁺, inducing a conformational change that allows it to bind and regulate a multitude of target proteins. biorxiv.orgbiorxiv.org The calcium ion in this compound could potentially interact with similar calcium-binding sites on proteins.
Furthermore, calcium can act as a bridge, mediating interactions between biomolecules. For example, the binding of Protein Kinase C (PKC) to cell membranes is a calcium-dependent process where Ca²⁺ is thought to form a bridge between the negatively charged phospholipids (B1166683) in the membrane and the protein. nih.gov
The isobutyrate portion of the molecule can also engage in interactions. A study on the endocrine-disrupting potential of alternative plasticizers investigated the binding of 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TPIB) to the human sex hormone-binding globulin (SHBG). nih.gov The study, using molecular docking, suggested that TPIB binds within the ligand-binding pocket of SHBG, potentially interfering with the binding of steroid hormones. nih.gov This indicates that the diisobutyrate structure can interact with specific binding pockets in proteins, likely through hydrophobic and van der Waals interactions.
The formation of biomolecular assemblies can also be influenced by compounds like this compound. For instance, the biomineralization process, which leads to the formation of materials like bone and shell, is a highly controlled process involving the interaction of calcium ions with a protein matrix. biorxiv.orgbiorxiv.orgnih.gov Proteins with repetitive, structured surfaces containing carboxylate groups can template the nucleation and growth of calcium carbonate crystals. biorxiv.orgbiorxiv.org This demonstrates a direct interaction between calcium, carboxylate groups (similar to isobutyrate), and a large biomolecular assembly.
This compound may exhibit biological deterrent properties through mechanisms related to both its calcium and isobutyrate components. While direct studies on this compound as a deterrent are scarce, related compounds and components offer significant clues.
Calcium carbonate is known to be an animal repellent. herts.ac.uk Its mechanism is thought to be primarily physical, creating an unappealing texture on plants that deters feeding. Additionally, it can elevate the gastric pH of animals that ingest it, causing discomfort. herts.ac.uk As a calcium salt, this compound could potentially share this textural deterrence mechanism if applied as a coating.
More specific chemical deterrence can be attributed to the isobutyrate moiety. A study on the control of the peach fruit moth (Carposina sasakii) found that a calcium carbonate formulation was effective in suppressing oviposition (egg-laying). researchgate.net Further analysis revealed that the active deterrent compounds were the plasticizer added to the formulation, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB), and its hydrolyzed mono-isobutyrate analogs. researchgate.net An oviposition-choice test confirmed that TXIB has clear deterrent properties when applied to apple fruits. researchgate.net This strongly suggests that the diisobutyrate structure itself is perceived as a negative chemical cue by the insect, interfering with its normal egg-laying behavior. Similarly, a calcium carbonate formulation showed low lethal effects but did decrease the feeding efficacy of the fall armyworm (Spodoptera frugiperda), suggesting a potential role as a "push" component in a push-pull pest management strategy. researchgate.net
Therefore, the biological deterrent mechanism of this compound is likely twofold: a physical, texture-based deterrence from the calcium salt component, and a more specific chemical deterrence or repellency mediated by the isobutyrate groups.
Role in Material Science Systems (Excluding Material Properties)
Beyond its role as a plasticizer, this compound and related calcium carboxylates play a significant role in the design and synthesis of advanced materials systems. These roles are often tied to the principles of self-assembly and biomineralization.
One key area is in the formation of coordination polymers and metal-organic frameworks (MOFs). Calcium carboxylates can act as building blocks, where the calcium ions serve as nodes and the carboxylate ligands act as linkers to form extended one-, two-, or three-dimensional networks. researchgate.net The structure of these networks can be tuned by the choice of the carboxylate ligand. While simple dicarboxylates are common, the use of isobutyrate could lead to frameworks with specific pore sizes and functionalities, although this remains a largely exploratory area.
A significant and well-researched role for calcium-carboxylate systems is in the field of biomineralization. This process, by which organisms create inorganic materials like bone and shell, is a major inspiration for materials science. frontiersin.orgmdpi.com Scientists use molecules with carboxylate groups to template the growth of calcium carbonate and calcium phosphate (B84403) crystals, mimicking natural processes to create highly structured, hybrid organic-inorganic materials. kit.edubiorxiv.orgbiorxiv.org For example, self-assembled monolayers with carboxylate termini can direct the oriented growth of calcite crystals. researchgate.net this compound could potentially be used in solution-based systems to influence the crystallization of calcium-based minerals, thereby controlling their morphology and phase (e.g., calcite, aragonite, or vaterite for calcium carbonate). kit.edu This control is crucial for developing materials with tailored mechanical or optical properties.
Furthermore, calcium-based compounds are extensively used in controlled-release systems, particularly for biomedical applications. Calcium phosphate, for instance, is biocompatible and biodegradable, making it an excellent candidate for creating reservoirs that slowly release drugs or other active agents. nih.gov Calcium pectinate beads, formed by the ionotropic gelation of pectin (B1162225) with calcium ions, are another example of a system used for the targeted delivery of drugs to the colon. researchgate.net The calcium ions crosslink the polymer chains, forming a hydrogel matrix that encapsulates the active substance. The release is then controlled by the degradation of this matrix. Given its components, this compound could potentially be incorporated into such systems, either as a cross-linking agent or as a component of a biodegradable matrix for the controlled release of encapsulated substances.
Table 3: Chemical Compound Names
| Compound Name |
|---|
| 1,2-bis(o-amino-5-fluorophenoxy)ethane-N,N,N′,N′-tetraacetic acid tetraacetoxymethyl ester (BAPTA/AM) |
| 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB) |
| Acetyl tributyl citrate (B86180) (ATBC) |
| Adenosine triphosphate (ATP) |
| Angiotensin II |
| Calcium carbonate |
| This compound |
| Calcium Hydroxide (B78521) |
| Calcium hydroxyapatite |
| Calcium pectinate |
| Calcium phosphate |
| Calcium propionate |
| Calcium stearate |
| Calmodulin |
| Carbachol |
| Citric acid |
| Di(2-ethylhexyl)phthalate (DEHP) |
| Diacylglycerol |
| Diisobutyl phthalate (B1215562) (DIBP) |
| Dipentylterephthalate (DPT) |
| Epoxidized soybean oil (ESBO) |
| Glutamate |
| Inositol 1,4,5-trisphosphate (IP3) |
| Isobutyric acid |
| Phorbol 12,13-dibutyrate (PDBu) |
| Phorbol 12,13-didecanoate (PDD) |
| Phorbol 12-myristate 13-acetate (PMA) |
| Poly(lactic acid) (PLA) |
| Poly(vinyl chloride) (PVC) |
| Propionic acid |
| Sex hormone-binding globulin (SHBG) |
| Sodium bicarbonate |
| Urea |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is a cornerstone for analyzing the isobutyrate component of the compound. These methods separate the isobutyrate from other components in a mixture, allowing for its precise quantification.
Gas chromatography (GC) is a powerful technique for analyzing volatile compounds. measurlabs.com For the analysis of the isobutyrate moiety, it must first be derivatized or analyzed as a volatile ester. The Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds like isobutyrate. nih.govscioninstruments.com The FID operates by pyrolyzing the compounds eluting from the GC column in a hydrogen-air flame, which generates ions and produces an electrical current proportional to the amount of organic analyte. scioninstruments.comphytochemia.com This makes the FID a sensitive and universal detector for nearly all organic molecules. phytochemia.com
Research on related compounds, such as sucrose (B13894) acetate (B1210297) isobutyrate (SAIB) and isobutyl isobutyrate, demonstrates the utility of GC-FID. tandfonline.comosha.gov In these analyses, sample preparation often involves a liquid-liquid extraction to isolate the analyte before injection into the GC system. tandfonline.com A validated GC-FID method for SAIB in soft drinks showed a good recovery rate of 107.8 ± 7.2% after liquid-liquid extraction. tandfonline.comnih.govtandfonline.com
A more specialized detector, the Electroantennographic Detector (EAD), is used in semiochemical research to identify compounds that are biologically active for insects. science.gov In a GC-EAD system, the effluent from the column is split between a standard detector (like FID) and an insect antenna. science.gov This allows for the simultaneous recording of the chemical profile and the antenna's electrical response. While not a primary quantification tool, GC-EAD has been used to identify the biological activity of diisobutyrate compounds, such as 2,2,4-trimethyl-1,3-pentanediol (B51712) diisobutyrate (TXIB), demonstrating its utility in specialized applications. nih.govresearchgate.net
Table 1: Example GC-FID Parameters for Isobutyrate-Related Compound Analysis
| Parameter | Condition for SAIB Analysis tandfonline.com | Condition for Isobutyl Isobutyrate Analysis osha.gov |
|---|---|---|
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) | Not specified |
| Injector Temperature | 280°C | 200°C |
| Detector | FID | FID |
| Detector Temperature | 300°C | 250°C |
| Carrier Gas | Nitrogen | Not specified |
| Flow Rate | 1.0 mL/min | Not specified |
| Oven Program | Initial 200°C (hold 2 min), ramp to 300°C at 10°C/min (hold 10 min) | Not specified |
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid mixture. openaccessjournals.com It is well-suited for the analysis of non-volatile or thermally unstable compounds, making it an excellent alternative to GC for analyzing the isobutyrate anion directly without derivatization.
Reverse-phase HPLC is the most common mode used for the separation of short-chain fatty acids like isobutyrate. sielc.complos.org A typical setup involves a C18 stationary phase column and a mobile phase consisting of an aqueous acidic buffer and an organic solvent like acetonitrile (B52724). sielc.comgoogle.combezmialemscience.org The acidic mobile phase ensures that the isobutyrate is in its protonated, less polar form (isobutyric acid), which allows for better retention and separation on the nonpolar C18 column. A patent for analyzing butyric acid specifies a mobile phase of acetonitrile and 0.1% phosphoric acid solution (20:80 v/v). google.com
Detection is often achieved using a UV detector, as the carboxyl group of isobutyric acid absorbs light in the low UV range, typically around 206-210 nm. google.com More advanced detection can be achieved by coupling the HPLC system to a mass spectrometer (HPLC-MS). This provides higher sensitivity and specificity, allowing for absolute quantification, especially when using isotope-labeled internal standards. plos.orgnih.gov
Table 2: Example HPLC Conditions for Butyrate (B1204436)/Isobutyrate Analysis
| Parameter | Condition for Butyric Acid google.com | Condition for Isobutyl Isobutyrate sielc.com | Condition for Short-Chain Fatty Acids nih.gov |
|---|---|---|---|
| Column | C18 | Newcrom R1 (Reverse-Phase) | Not specified |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid (20:80) | Acetonitrile, Water, and Phosphoric Acid | Not specified, but involved derivatization |
| Flow Rate | 1.0 mL/min | Not specified | Not specified |
| Detector | UV Detector | MS-compatible (with Formic Acid) | HPLC-MS-MS |
| Wavelength | 206 nm | Not applicable | Not applicable |
| Column Temperature | 30°C | Not specified | Not specified |
Spectroscopic Quantification Methods
Spectroscopic methods are used to quantify the calcium cation and can also be applied to the isobutyrate anion. These techniques measure the interaction of electromagnetic radiation with the sample.
Atomic spectroscopy techniques are ideal for the quantitative determination of metallic elements like calcium. pdx.edu
Atomic Absorption Spectrometry (AAS) measures the absorption of light by free atoms in the gaseous state. oiv.int To analyze for calcium, the sample is typically atomized in an air-acetylene flame. oiv.intfoodchemistryjournal.com A hollow-cathode lamp containing calcium emits light at the specific wavelength that calcium atoms can absorb (422.7 nm). oiv.int The amount of light absorbed is proportional to the concentration of calcium in the sample. A significant challenge in AAS is chemical interference from anions like phosphate (B84403) and sulfate, which can form stable compounds with calcium in the flame. nemi.govnemi.gov This interference is commonly overcome by adding a releasing agent, such as lanthanum chloride, to the sample solutions. foodchemistryjournal.comnemi.govnemi.gov
Flame Photometry , also known as Flame Atomic Emission Spectrometry (FAES), is another widely used technique. amrita.edu It measures the intensity of light emitted by atoms that have been excited in a flame. amrita.eduwjpsronline.com When a solution containing calcium is introduced into a flame, the heat causes the calcium atoms to become excited to higher energy levels. As they return to the ground state, they emit light of a characteristic wavelength. For calcium, this results in an orange flame, with the maximal emission for analytical purposes typically measured at 622 nm. nih.govalphaengenharia.pt The intensity of the emitted light is directly proportional to the concentration of the element in the sample. wjpsronline.com
Table 3: Instrumental Parameters for Calcium Analysis
| Parameter | Atomic Absorption Spectrometry (AAS) oiv.int | Flame Photometry nih.govalphaengenharia.pt |
|---|---|---|
| Technique | Atomic Absorption | Atomic Emission |
| Analyte State | Ground-state atoms | Excited-state atoms |
| Light Source | Calcium hollow-cathode lamp | Flame itself |
| Wavelength | 422.7 nm | 622 nm (hydroxide band) |
| Flame Type | Reducing air-acetylene | Propane/air or Butane/air |
| Interference Control | Addition of Lanthanum solution | Removal of interferents or matrix-matching standards |
UV-Visible spectrophotometry measures the absorption of ultraviolet or visible light by a substance in solution. ijrpr.com This technique is generally applicable to the quantification of the isobutyrate portion of the molecule, as the carboxyl functional group absorbs light in the far UV region (around 200-210 nm). google.com According to Beer's Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ijrpr.com
For quantification, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentration. The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. While this method is simple and cost-effective, its selectivity can be low if other substances in the sample matrix also absorb light at the chosen wavelength. ajpaonline.com Therefore, it is often used in conjunction with a separation technique like HPLC, where the spectrophotometer serves as the detector. google.com
Small-Angle Neutron Scattering (SANS) is a powerful technique for analyzing the structure of materials on a nanometer scale (typically 1-100 nm). nsf.gov Unlike the other methods discussed, SANS is not used for quantification but for structural characterization. It provides information about the size, shape, and arrangement of particles, polymers, or aggregates in a sample.
In the context of calcium diisobutyrate, SANS could be employed to study its behavior in solution or in complex formulations. For instance, it could characterize the structure of micelles or aggregates formed by the compound, or its interaction with polymers or surfaces. SANS has been successfully used to study related systems, such as the structure of calcium-alginate hydrogels, where calcium ions act as cross-linkers. mdpi.comacs.org These studies can determine characteristic sizes of polymer networks and structural changes induced by additives. mdpi.com
A key advantage of SANS is the technique of contrast variation. nsf.gov By using solvents with different ratios of hydrogen (H) and deuterium (B1214612) (D, a heavy isotope of hydrogen), specific parts of a complex structure can be made "invisible" to the neutrons, allowing the other parts to be studied in detail. nsf.gov This would be invaluable for understanding how this compound structures itself in aqueous or non-aqueous environments.
Microscopic and Imaging Techniques
Microscopic techniques provide direct visualization of the compound's morphology, elemental distribution, and behavior in biological contexts.
Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography and morphology of solid materials at high resolution. nih.gov In the analysis of this compound, SEM is employed to characterize the size, shape, and surface features of its crystalline or powdered form. The technique involves scanning the sample with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface. ebin.pub
Research involving calcium butyrate, a closely related compound, has utilized SEM to examine its effects on biological structures and its form in various matrices. For instance, studies on the biodeterioration of cement have observed the formation of calcium butyrate precipitates. mdpi.com In animal nutrition studies, SEM has been used to assess the ultrastructural changes in the intestinal villi of piglets fed diets supplemented with calcium butyrate. nih.govresearchgate.net In materials science, the morphology of novel double salts containing calcium isobutyrate has been analyzed, where techniques like SEM are fundamental for characterizing the resulting crystals. acs.org Similarly, SEM has been used to characterize dry powder inhaler (DPI) formulations where calcium butyrate is a component, revealing the morphology of microparticles. science.gov
When analyzing this compound powder, SEM can reveal details about its crystal habit, degree of aggregation, and surface texture. This information is vital for applications where particle characteristics influence performance, such as in pharmaceutical formulations or industrial composites.
| Morphological Feature | Description | Relevance to this compound Analysis |
|---|---|---|
| Crystal Habit | The characteristic external shape of an individual crystal (e.g., prismatic, tabular, acicular). | Provides insight into the crystallization process and internal structure. |
| Particle Size Distribution | The range and frequency of different particle sizes within the sample. | Affects dissolution rate, flowability, and bioavailability in formulations. |
| Surface Topography | The fine-scale features on the surface of the particles, such as smoothness, porosity, or defects. | Influences surface area, reactivity, and interaction with other materials. |
| Aggregation | The extent to which individual particles clump together. | Impacts powder handling, mixing uniformity, and dispersion characteristics. |
Often coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDS, also known as EDX) is an analytical technique used for the elemental analysis of a sample. ebin.pub As the electron beam of the SEM interacts with the sample, it causes the emission of characteristic X-rays from the atoms present. The energy of these X-rays is unique to each element, allowing for the identification and quantification of the elemental composition of the sample volume being analyzed. science.gov
For this compound (Chemical Formula: C₈H₁₄CaO₄), an EDS analysis is expected to detect the constituent elements: Calcium (Ca), Carbon (C), and Oxygen (O). This provides a rapid and non-destructive confirmation of the compound's elemental makeup and can be used to assess its purity or identify contaminants. The technique can also be used to create elemental maps, showing the distribution of Ca, C, and O across the surface of the sample. This is particularly useful for analyzing composite materials or identifying the composition of specific phases or precipitates observed in SEM images. mdpi.com
Studies involving other calcium salts, such as calcium oxalate (B1200264) in urine sediments, have demonstrated the power of SEM-EDS to accurately identify crystals based on both their distinct morphology and their elemental composition, with prominent peaks for Ca, C, and O. science.gov Similarly, EDS has been used to quantify elemental concentrations of calcium, phosphorus, and carbon in calcified tissues. researchgate.netscience.gov
| Element | Chemical Symbol | Expected X-ray Lines (keV, approx.) | Significance in this compound |
|---|---|---|---|
| Calcium | Ca | Kα: 3.691, Kβ: 4.012 | Confirms the presence of the calcium cation. |
| Carbon | C | Kα: 0.277 | Confirms the presence of the isobutyrate organic backbone. |
| Oxygen | O | Kα: 0.525 | Confirms the presence of the carboxylate groups. |
Total Internal Reflection Fluorescence (TIRF) Microscopy is a specialized optical technique that enables the selective imaging of fluorescent molecules in a very thin region, typically less than 100 nanometers, near the interface between two media of different refractive indices. researchgate.net In cellular biology, this interface is usually where cultured cells adhere to a glass coverslip. This method drastically reduces background fluorescence from the rest of the cell, providing high-contrast images of processes occurring at or near the plasma membrane. researchgate.netbiorxiv.org
While direct TIRF studies on this compound are not prominent, the technique is highly relevant for investigating the cellular effects of its constituent ions, namely butyrate (or isobutyrate) and calcium. Butyrate is known to have significant biological activity, including acting as a ligand for certain G protein-coupled receptors (GPCRs) like Free Fatty Acid Receptor 2 (FFA2) and influencing cellular signaling. biorxiv.org TIRF microscopy has been employed to study the membrane trafficking and internalization of FFA2 upon activation by short-chain fatty acids. biorxiv.org
Furthermore, butyrate can induce changes in intracellular calcium ([Ca²⁺]i) levels, often by triggering Ca²⁺ release from internal stores followed by store-operated calcium entry (SOCE) across the plasma membrane. researchgate.net TIRF microscopy, often combined with Ca²⁺-sensitive fluorescent dyes, is an ideal tool for visualizing these near-membrane Ca²⁺ dynamics, including the fusion of vesicles during exocytosis, a process that is both Ca²⁺-dependent and can be modulated by butyrate. nih.gov Therefore, TIRF microscopy is a key methodology for elucidating the molecular mechanisms by which the isobutyrate anion from this compound might interact with cell surface receptors and modulate calcium signaling pathways at the plasma membrane.
| Cellular Process | Application of TIRF Microscopy | Relevance to Isobutyrate/Butyrate Research |
|---|---|---|
| Receptor Trafficking | Visualizing the movement, internalization, and recycling of fluorescently-tagged receptors (e.g., FFA2) at the plasma membrane. biorxiv.org | To understand how cells respond to and regulate signaling by isobutyrate. |
| Exocytosis/Endocytosis | Imaging the fusion of individual vesicles (e.g., containing neurotransmitters or hormones) with the plasma membrane. nih.gov | To study how butyrate modulates the release of signaling molecules from cells. |
| Calcium Signaling | Detecting localized changes in Ca²⁺ concentration in the sub-plasma membrane region using Ca²⁺ indicators. | To visualize the influx of extracellular calcium via store-operated channels triggered by butyrate. researchgate.net |
| Single Molecule Dynamics | Tracking the movement and interactions of individual protein molecules at the cell surface. | To investigate the oligomerization state (monomer vs. dimer) of receptors in response to butyrate stimulation. researchgate.net |
Advanced Electrochemical Analysis
Advanced electrochemical analysis encompasses a range of techniques used to study the transfer of electrons in chemical systems. These methods are highly sensitive for investigating redox reactions, determining electrochemical stability, and quantifying electroactive species. For a compound like this compound, electrochemical techniques such as cyclic voltammetry (CV) can provide valuable information.
Cyclic voltammetry involves measuring the current that develops in an electrochemical cell as the voltage is varied. The resulting plot of current versus voltage, known as a cyclic voltammogram, can reveal the oxidation and reduction potentials of a substance and provide insight into the kinetics of its electron transfer reactions.
While detailed electrochemical studies focused solely on this compound are scarce, related calcium salts and carboxylates have been investigated in contexts such as electrolytes for next-generation batteries. For instance, calcium butyrate derivatives have been mentioned in research on nonaqueous electrolytes for rechargeable calcium-ion batteries. researchgate.networdpress.com In this field, electrochemical analysis is essential to determine the electrochemical stability window of the electrolyte—the range of voltages over which it does not undergo decomposition. Techniques like CV are used to assess the compatibility of the electrolyte salt with the anode and cathode materials. wordpress.com The electrochemical behavior of the isobutyrate anion could influence the formation of a stable solid-electrolyte interphase (SEI) on the electrode surface, a critical factor for battery performance.
| Electrochemical Parameter | Analytical Technique | Potential Information for this compound |
|---|---|---|
| Redox Potentials | Cyclic Voltammetry (CV) | Identifies the voltages at which the isobutyrate anion or calcium ion may be oxidized or reduced. |
| Electrochemical Stability Window | Linear Sweep Voltammetry (LSV), CV | Determines the voltage range where the compound is stable, crucial for electrolyte applications. wordpress.com |
| Electron Transfer Kinetics | Cyclic Voltammetry (CV) | Provides information on the reversibility and rate of redox reactions. |
| Diffusion Coefficient | Chronoamperometry, CV | Measures the rate of diffusion of the electroactive species to the electrode surface. |
Emerging Research Directions and Future Academic Perspectives
Integration of Artificial Intelligence and Robotics in Chemical Research
The convergence of artificial intelligence (AI) and robotics is set to revolutionize chemical research, and the study of compounds like calcium diisobutyrate stands to benefit significantly. ltu.seresearchgate.net AI algorithms, particularly machine learning and deep learning, offer the potential to accelerate the discovery and optimization of this compound's properties and synthesis.
Predictive Modeling: AI can be trained on large datasets from existing chemical literature and databases to predict the physicochemical properties of this compound under various conditions. For instance, machine learning models could forecast its solubility in different solvents, its thermal stability, or its potential to form different crystalline polymorphs, guiding experimental work more efficiently. nih.gov
Robotic Automation: High-throughput synthesis and characterization, enabled by robotic platforms, can systematically explore a vast array of reaction conditions for producing this compound. nih.govjointdrs.org An automated system could vary parameters such as temperature, pressure, reactant concentrations, and solvent systems, rapidly identifying optimal conditions for yield, purity, or specific crystal forms. nih.gov The integration of AI with these robotic systems would create a closed-loop research cycle, where the AI analyzes the results from robotic experiments and proposes the next set of experiments to perform, drastically accelerating the research and development process. nih.govjointdrs.org
Data Table: Potential AI and Robotics Applications in this compound Research
| Technology | Application Area | Potential Research Goal |
|---|---|---|
| Artificial Intelligence (Machine Learning) | Property Prediction | Forecast solubility, thermal stability, and polymorphism based on molecular structure and experimental data. nih.gov |
| Artificial Intelligence (Deep Learning) | Spectral Analysis | Automate the interpretation of complex spectroscopic data (e.g., XRD, NMR) to identify phases and structures. |
| Robotics | High-Throughput Synthesis | Screen hundreds of reaction conditions (temperature, solvent, concentration) to optimize yield and purity. researchgate.net |
| Integrated AI & Robotics | Autonomous Discovery | Create self-driving laboratories that iteratively synthesize and test this compound derivatives or formulations to achieve target properties. ltu.se |
Development of Novel Synthetic Routes and Sustainable Practices
Future research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for synthesizing this compound. The principles of green chemistry and sustainable development are increasingly guiding synthetic strategy in modern chemical research.
Sustainable Feedstocks: A key direction is the use of sustainable and readily available starting materials. One promising route involves the direct reaction of calcium carbonate, a naturally abundant and low-cost mineral, with isobutyric acid. google.comomya.com Furthermore, exploring the production of isobutyric acid from biomass through fermentation would create a fully bio-based synthetic pathway for the compound.
Energy-Efficient Synthesis: Current industrial processes often rely on energy-intensive steps. nih.gov Future academic research could explore alternative, low-energy synthetic methods. This includes mechanochemical synthesis, where mechanical force (e.g., ball milling) is used to drive the reaction, often in the absence of bulk solvents, and sonochemical synthesis, which uses ultrasound to initiate and promote the reaction. google.com These methods can lead to higher yields, shorter reaction times, and a significantly lower environmental footprint. semanticscholar.org
Waste Valorization: Another sustainable approach involves using waste streams as starting materials. For example, processes could be designed to utilize calcium-rich industrial byproducts as the calcium source. The development of synthetic routes that generate minimal waste and allow for the recycling of solvents and catalysts aligns with the principles of a circular economy. accm.com.eg
Data Table: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Reactants | Key Advantages | Research Focus |
|---|---|---|---|
| Conventional Aqueous Route | Calcium Hydroxide (B78521) or Oxide + Isobutyric Acid | Simple, well-understood chemistry. | Optimization of yield and purity. |
| Sustainable Mineral Route | Calcium Carbonate + Isobutyric Acid | Utilizes abundant, natural raw materials; potentially lower cost. omya.com | Reaction kinetics, catalyst development, CO2 management. researchgate.net |
| Mechanochemical Synthesis | Calcium Oxide/Carbonate + Isobutyric Acid | Solvent-free, low energy consumption, rapid reaction. | Understanding reaction mechanisms, scalability. |
| Bio-based Synthesis | Calcium Carbonate + Bio-derived Isobutyric Acid | Fully renewable feedstock, reduced carbon footprint. semanticscholar.org | Optimization of fermentation for isobutyric acid, integration with synthesis. |
Exploration of Undiscovered Supramolecular Architectures
The self-assembly of metal ions and organic ligands into coordination polymers and metal-organic frameworks (MOFs) is a major area of materials chemistry. ethernet.edu.et The isobutyrate ligand, in concert with the calcium ion, has the potential to form a variety of undiscovered supramolecular structures with unique properties. researchgate.net
Crystal Engineering: The principles of crystal engineering can be applied to rationally design and synthesize novel crystalline forms of this compound. By controlling factors such as solvent, temperature, and the presence of co-formers or templates, researchers can guide the self-assembly process to yield specific architectures, including one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. uq.edu.au The branched nature of the isobutyrate ligand, compared to linear carboxylates, could lead to unique packing arrangements and network topologies. uq.edu.au
Porous Materials: A particularly exciting prospect is the creation of porous frameworks. While calcium is not as commonly used as other metals in traditional MOF synthesis, research into calcium-based coordination polymers is growing. If a 3D framework of this compound could be synthesized with stable pores, it could have potential applications in gas storage or separation, although this remains a highly speculative and challenging goal.
Hybrid Materials: Future research could also explore the incorporation of other ligands into the calcium-isobutyrate system to create mixed-ligand coordination polymers. This approach would vastly expand the range of possible structures and allow for the fine-tuning of material properties. researchgate.net
Interdisciplinary Research at the Chemistry-Biology Interface (Non-Clinical)
The intersection of chemistry and biology provides fertile ground for discovering new functions for simple molecules. umass.edustanford.edu Research in this area, focusing on the fundamental molecular interactions of this compound, could reveal its influence on biological systems, steering clear of any clinical or therapeutic investigation.
Interaction with Biomolecules: Isobutyrate is a short-chain fatty acid (SCFA), a class of molecules known to play roles in various biological signaling pathways. Non-clinical research could investigate how this compound interacts with proteins, such as enzymes or cell surface receptors, at a molecular level. ed.ac.uk For instance, studies could explore its binding affinity to certain receptors or its ability to modulate the activity of enzymes involved in cellular metabolism. umich.edu
Model Membrane Studies: The isobutyrate anions could potentially interact with the lipid bilayers of cell membranes. Biophysical studies using model membrane systems (e.g., liposomes) could elucidate whether and how this compound affects membrane properties like fluidity, permeability, or phase behavior.
Influence on Biochemical Pathways: Research could explore the effect of this compound on specific, isolated biochemical pathways in vitro. ed.ac.uk As calcium ions are ubiquitous second messengers in cellular signaling, and SCFAs can be metabolic substrates, investigations could focus on how the compound influences calcium-dependent signaling cascades or metabolic processes in cell-free systems. mdpi.com For example, studies on synthetic oligosaccharides have shown how they can inhibit platelet activation by affecting calcium mobilization and related enzyme cascades. nih.gov Similar fundamental studies could be conceptualized for this compound.
Advancements in In-Situ and Operando Characterization Techniques
To truly understand and control the synthesis and behavior of this compound, it is crucial to observe its formation and transformations in real-time. helmholtz-berlin.de In-situ and operando characterization techniques, which analyze materials under actual reaction conditions, are powerful tools for gaining these insights. researchgate.netrsc.org
Crystallization Studies: Using techniques like in-situ X-ray diffraction (XRD) or Raman spectroscopy, researchers can monitor the crystallization process of this compound from solution. iapchem.org This would allow for the direct observation of nucleation, crystal growth, and any phase transitions between different polymorphs as they occur. Such data is invaluable for developing robust crystallization protocols to obtain desired crystal forms. researchgate.net
Spectroscopic Analysis: In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide detailed information about the coordination environment of the isobutyrate ligand as it binds to the calcium ion in solution and during the formation of the solid state. This helps to elucidate the reaction mechanism at a molecular level. researchgate.net
Microscopic Visualization: Techniques like in-situ transmission electron microscopy (TEM) and atomic force microscopy (AFM) can be used to visualize the formation of this compound nanoparticles or the growth of crystal surfaces with nanoscale resolution. researchgate.net This provides a direct window into the morphological evolution of the material during its synthesis.
Data Table: Application of In-Situ/Operando Techniques to this compound Research
| Technique | Information Gained | Research Application |
|---|---|---|
| In-Situ X-Ray Diffraction (XRD) | Real-time crystal structure, phase identification, crystallinity. researchgate.net | Studying polymorphism and phase transitions during synthesis and heating/cooling cycles. |
| Operando Raman/FTIR Spectroscopy | Vibrational modes, molecular structure, ligand coordination. iapchem.org | Elucidating the mechanism of ligand binding and solid-state formation in real-time. |
| In-Situ Transmission Electron Microscopy (TEM) | Nanoscale morphology, particle size, crystal growth dynamics. researchgate.net | Visualizing the nucleation and growth of nanocrystals from solution. |
| In-Situ Atomic Force Microscopy (AFM) | Surface topology, crystal growth at interfaces. | Observing layer-by-layer growth on a substrate or existing crystal face. |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing calcium diisobutyrate?
- Methodology : Synthesis typically involves esterification of isobutyric acid with calcium hydroxide under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98.5% by GC, as per analytical standards), and Fourier-transform infrared spectroscopy (FTIR) to verify ester functional groups .
- Key Data : Regulatory databases list CAS numbers 261-235-4 and 591-61-7 for this compound, with registration dates under REACH (30/11/2010) .
Q. How does this compound function as a fluorescence pH indicator in cellular assays?
- Mechanism : Derivatives like 5(6)-Carboxyfluorescein diisobutyrate act as protected fluorescent probes. Upon enzymatic cleavage of the diisobutyrate groups, the free carboxyfluorescein emits fluorescence proportional to pH changes (e.g., in lysosomal or endosomal tracking). Calibration requires pH-buffered solutions and confocal microscopy for intracellular validation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s role in prodrug permeability vs. cytotoxicity?
- Case Study : In antiviral prodrug research, diisobutyrate esters enhance cell permeability by increasing lipophilicity, as seen in GS-7682 (EC50 = 0.015 µM in NHBE cells). However, cytotoxicity (CC50 = 8.3 µM) requires selectivity index calculations (CC50/EC50 ≥ 640-fold). Discrepancies arise from cell-type variability (e.g., HEp-2 vs. NHBE cells), necessitating dose-response curves and cytotoxicity assays across multiple cell lines .
- Data Interpretation : Compare EC50 values with parent nucleosides (e.g., 400-fold potency improvement over nucleoside 2) to validate esterification efficacy .
Q. How can researchers optimize this compound-based formulations for controlled drug release?
- Methodological Framework :
Physicochemical Tuning : Adjust ester chain length (e.g., diisobutyrate vs. dipropionate) to modulate hydrolysis rates.
In Vitro Modeling : Use simulated biological fluids (e.g., pH 5.0 for lysosomal release) to track ester cleavage via HPLC.
In Vivo Correlation : Validate pharmacokinetic profiles using radiolabeled tracers or mass spectrometry .
Q. What analytical techniques distinguish this compound from structurally similar esters in complex matrices?
- Advanced Workflow :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for baseline separation.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+Ca]²⁺ adducts).
- X-ray Diffraction (XRD) : Crystalline structure analysis to differentiate polymorphs .
Ethical and Reporting Considerations
Q. How should conflicting data on this compound’s safety profile be addressed in publications?
- Guidelines : Adhere to standards like the Beilstein Journal’s experimental reporting rules. Disclose all cytotoxicity data (e.g., CC50 values), even if omitted from tables, in supplementary materials. Cross-reference REACH registration toxicity profiles (e.g., no occupational exposure limits per EC 1907/2006) to contextualize risks .
Q. What are the best practices for citing this compound’s dual roles in pharmacology and material science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
